Fluo-3

概要

説明

Fluo-3 is a fluorescent indicator used to measure intracellular calcium ions (Ca²⁺) within living cells. Developed by Roger Y. Tsien, this compound is widely used in flow cytometry and confocal laser scanning microscopy. It is essentially nonfluorescent until it binds to calcium ions, at which point its fluorescence increases sharply, making it an excellent tool for detecting changes in intracellular calcium levels .

準備方法

Synthetic Routes and Reaction Conditions

Fluo-3 is synthesized from the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid)The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the fluorescent compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process involves the same basic steps as laboratory synthesis but is scaled up to produce larger quantities. The use of automated reactors and purification systems ensures high purity and yield of the final product .

化学反応の分析

Types of Reactions

Fluo-3 primarily undergoes chelation reactions with calcium ions. Upon binding to calcium ions, this compound undergoes a conformational change that significantly increases its fluorescence. This reaction is highly specific to calcium ions, making this compound a reliable indicator for calcium ion detection .

Common Reagents and Conditions

The primary reagent used with this compound is calcium chloride (CaCl₂), which provides the calcium ions necessary for the fluorescence reaction. The reaction typically occurs in aqueous solutions at physiological pH (around 7.2) and room temperature .

Major Products Formed

The major product formed from the reaction of this compound with calcium ions is the calcium-bound this compound complex, which exhibits strong fluorescence at an emission maximum of 525 nm .

科学的研究の応用

Fluo-3 has a wide range of applications in scientific research:

Chemistry: Used to study calcium ion dynamics in various chemical reactions and processes.

Biology: Extensively used to investigate intracellular calcium signaling, which is crucial for processes such as muscle contraction, neurotransmitter release, and enzyme activity.

Medicine: Employed in pharmacological studies to assess the effects of drugs on calcium signaling pathways.

Industry: Utilized in high-throughput screening assays to identify potential drug candidates that affect calcium signaling

作用機序

Fluo-3 operates by binding to calcium ions within cells. In its unbound state, this compound exhibits low fluorescence. Upon binding to calcium ions, the molecule undergoes a conformational change that enhances its fluorescence intensity. This property allows researchers to detect and measure changes in intracellular calcium levels in real-time .

類似化合物との比較

Fluo-3 is often compared with other calcium indicators such as Fluo-4, Fluo-5, and Calbryte 520. While all these compounds function similarly by binding to calcium ions and increasing fluorescence, this compound is unique in its high sensitivity and compatibility with visible light excitation sources. This makes it particularly suitable for use with argon laser sources operating at 488 nm .

List of Similar Compounds

- Fluo-4

- Fluo-5

- Calbryte 520

- Cal Green

- Fluo-8

This compound’s unique properties and versatility make it an invaluable tool in the study of calcium signaling and its various applications in scientific research.

生物活性

Fluo-3 is a widely used fluorescent calcium indicator that has significantly advanced the study of intracellular calcium dynamics. This compound is particularly valued for its high sensitivity and large fluorescence increase upon binding to calcium ions (Ca). This article explores the biological activity of this compound, including its mechanisms of action, applications in various research fields, and comparative studies with other calcium indicators.

This compound is a cell-permeable dye that exhibits a dramatic increase in fluorescence intensity when it binds to Ca. The binding affinity (Kd) of this compound for Ca at 37°C is approximately 864 nM, which is temperature-dependent and differs from previous measurements at lower temperatures . Upon binding, the fluorescence intensity can increase by over 100-fold, making it an effective tool for monitoring calcium flux in live cells .

Table 1: Comparison of Calcium Indicators

| Indicator | Kd (nM) | Fluorescence Increase | Excitation Wavelength (nm) |

|---|---|---|---|

| This compound | 864 | >100-fold | 488 |

| Fura-2 | 400 | Variable | 340/380 |

| Indo-1 | N/A | Variable | 340/480 |

Applications in Research

This compound has been extensively utilized in various biological contexts, including:

- Calcium Signaling Studies : this compound allows researchers to visualize and quantify changes in intracellular calcium levels in response to various stimuli. For instance, studies have shown that this compound can effectively measure Ca transients in platelets and neutrophils, providing insights into immune responses .

- Pharmacological Screening : The dye is commonly used in high-throughput screening (HTS) assays to evaluate the effects of drugs on calcium signaling pathways. Its ability to provide real-time measurements of Ca dynamics makes it invaluable for drug discovery efforts .

- Cellular Stress Responses : Research has demonstrated that this compound can be employed to study cellular responses to stressors, such as aluminum toxicity in yeast. In these studies, this compound fluorescence was used to monitor changes in intracellular Ca levels, revealing the role of calcium signaling in programmed cell death (PCD) under stress conditions .

Study on Aluminum Toxicity

In a study investigating aluminum-induced toxicity in yeast cells, this compound was used to measure intracellular Ca levels. The results indicated that exposure to aluminum significantly elevated Ca levels, suggesting a link between increased calcium signaling and PCD . This highlights this compound's utility in elucidating the mechanisms underlying cellular responses to environmental stressors.

Comparison with Other Indicators

A comparative study between this compound and other zinc indicators (e.g., FluoZin-3) revealed that while this compound is effective for measuring calcium levels, its fluorescence can be influenced by the dye's accumulation within cellular compartments. This variability necessitates careful calibration and normalization of fluorescence signals when using this compound for quantitative analyses .

Limitations and Considerations

Despite its advantages, there are limitations associated with using this compound:

- Signal Variability : The fluorescence signal can vary significantly between individual cells due to differences in dye uptake and localization. This necessitates the analysis of large cell populations to obtain reliable data .

- Calcium Overestimation : In certain conditions, such as high concentrations of competing ions or when used with other fluorescent dyes, this compound may overestimate intracellular Ca levels if not properly calibrated .

特性

IUPAC Name |

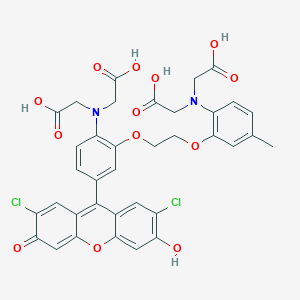

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLGRUXZXMRXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923941 | |

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123632-39-3 | |

| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluo-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUO-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。